molecular formula C11H10BrN3 B1372626 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine CAS No. 1036505-24-4

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Cat. No.: B1372626
CAS No.: 1036505-24-4
M. Wt: 264.12 g/mol
InChI Key: FRFBGTZYELPBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a chemical compound with the molecular formula C11H10BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine typically involves the bromination of N-(3-pyridinylmethyl)-2-pyridinamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.

    Coupling Reactions: It can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and pyridine functional groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c12-10-3-4-11(15-8-10)14-7-9-2-1-5-13-6-9/h1-6,8H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFBGTZYELPBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.